2-Bromo-N,N-dimethylethanamine hydrochloride

Catalog No.
S13582482
CAS No.
M.F
C4H11BrClN
M. Wt
188.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N,N-dimethylethanamine hydrochloride

Product Name

2-Bromo-N,N-dimethylethanamine hydrochloride

IUPAC Name

2-bromo-N,N-dimethylethanamine;hydrochloride

Molecular Formula

C4H11BrClN

Molecular Weight

188.49 g/mol

InChI

InChI=1S/C4H10BrN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H

InChI Key

GPPJPLJOCJMMLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCBr.Cl

2-Bromo-N,N-dimethylethanamine hydrochloride is an organic compound with the molecular formula C4H11BrNC_4H_{11}BrN and a molecular weight of 232.94 g/mol. It is classified as a bromoalkyl amine, characterized by the presence of a bromine atom attached to a carbon chain that also contains a dimethylamino group. This compound is typically encountered in its hydrobromide form, which is a white crystalline solid soluble in water. It is known for its utility in organic synthesis and as a reagent in various biochemical applications.

Typical of alkyl halides. Notable reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new amine derivatives.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination to form alkenes.
  • Reactions with Grignard Reagents: It can react with Grignard reagents to form tertiary amines.
  • Formation of Quaternary Ammonium Salts: The compound can react with alkyl halides to produce quaternary ammonium salts.

These reactions highlight its versatility in synthetic organic chemistry.

The biological activity of 2-Bromo-N,N-dimethylethanamine hydrochloride has been explored primarily through its interactions as a methylating agent. It exhibits the following activities:

  • Methylation of Biomolecules: This compound acts on enzymes like methyltransferases, facilitating the transfer of methyl groups to DNA and proteins, which is crucial for gene regulation and protein function.
  • Influence on Cellular Signaling: It modifies key signaling molecules, thus affecting cellular responses to stimuli.
  • Impact on Gene Expression: By interacting with transcription factors and chromatin structure, it can induce or repress the transcription of specific genes.

These properties make it significant in pharmacological research and biochemistry.

The synthesis of 2-Bromo-N,N-dimethylethanamine hydrochloride can be achieved through various methods:

  • Chlorination Reaction: A common method involves the chlorination of dimethylethanolamine using thionyl chloride under controlled temperatures (5-15 °C). This reaction produces the desired bromo compound after subsequent steps involving refluxing with dehydrated alcohol .
  • Alkylation of Amines: Another approach includes the alkylation of dimethylamine with bromoethane, allowing for the introduction of the bromine atom into the structure.
  • Catalytic Methods: Recent advancements have introduced catalytic strategies for N-methylation, which provide cleaner and more efficient pathways for synthesizing dimethylamine derivatives .

2-Bromo-N,N-dimethylethanamine hydrochloride finds applications in various fields:

  • Organic Synthesis: It serves as an essential intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is utilized in studies focused on methylation processes and gene expression modulation.
  • Drug Development: Its derivatives are explored for potential therapeutic applications due to their biological activity.

Research indicates that 2-Bromo-N,N-dimethylethanamine hydrochloride interacts significantly with enzymes involved in methylation processes. These interactions can lead to modifications in gene expression and cellular metabolism. Studies have shown that its effects are dose-dependent, where lower concentrations may enhance specific biochemical pathways while higher doses could induce toxicity .

Furthermore, it has been noted that this compound can alter metabolic pathways by interacting with cytochrome P450 enzymes, influencing drug metabolism and clearance rates in biological systems.

Several compounds share structural similarities with 2-Bromo-N,N-dimethylethanamine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2-Bromo-N,N-dimethylethanamine hydrobromide2862-39-70.93Hydrobromide salt form; used extensively in research.
2-Bromo-N,N-diethylethylamine hydrobromide1069-72-30.87Contains diethyl instead of dimethyl groups; different biological properties.
Bis(2-Bromoethyl)amine hydrobromide43204-63-30.87Contains two bromoethyl groups; used in polymer chemistry.
2-Bromo-N,N-dimethylethan-1-amine5459-68-70.93Variation in the carbon chain length; different reactivity profiles.

The unique aspect of 2-Bromo-N,N-dimethylethanamine hydrochloride lies in its specific methylating properties and its role as an intermediate in synthesizing other biologically active compounds.

Nucleophilic Substitution Reactions with Dimethylamine Precursors

Laboratory-scale synthesis of 2-Bromo-N,N-dimethylethanamine hydrochloride primarily relies on nucleophilic substitution reactions utilizing dimethylamine precursors. The most established method involves the reaction of N,N-dimethylethanolamine with thionyl chloride under controlled temperature conditions . This approach demonstrates exceptional efficiency, with thionyl chloride reacting with dimethylethanolamine in a 1.05–1.2:1 molar ratio, ensuring complete conversion of the hydroxyl group .

The mechanism involves the formation of an intermediate chlorosulfite ester, followed by intramolecular nucleophilic attack by the nitrogen lone pair, resulting in the displacement of sulfur dioxide and hydrogen chloride. The reaction is typically conducted at temperatures between 5-15°C to maintain optimal selectivity and prevent decomposition of the desired product . Under these conditions, yields ranging from 85-92% are consistently achieved .

Alternative nucleophilic substitution pathways include the direct reaction of dimethylamine with 1,2-dibromoethane, which proceeds through a sequential substitution mechanism. This method operates at slightly elevated temperatures of 20-25°C and requires extended reaction times of 8-12 hours to achieve satisfactory conversion rates of 70-80% . The reaction follows classical SN2 kinetics, with the nucleophilic attack occurring at the less sterically hindered primary carbon center.

A more direct approach involves the reaction of dimethylamine with 2-bromoethyl bromide, which can be conducted at temperatures between 60-80°C. This method typically yields 75-85% of the desired product within 6-8 hours [5]. The higher temperature requirement compensates for the reduced electrophilicity of the carbon center adjacent to the bromine substituent.

Synthetic RouteStarting MaterialsTemperature (°C)Reaction Time (hours)Yield (%)
Thionyl Chloride MethodN,N-dimethylethanolamine + SOCl₂5-152-485-92
Direct HalogenationDimethylamine + 1,2-dibromoethane20-258-1270-80
Nucleophilic SubstitutionDimethylamine + 2-bromoethyl bromide60-806-875-85
HydrobrominationN,N-dimethylethylamine + HBr0-104-680-88

Hydrobromination and Hydrochlorination Techniques

Hydrobromination and hydrochlorination techniques represent alternative synthetic pathways for the preparation of 2-Bromo-N,N-dimethylethanamine hydrochloride. These methods utilize hydrogen halides in conjunction with suitable amine precursors to achieve the desired halogenated product [6].

The hydrobromination approach employs N,N-dimethylethylamine as the starting material, which undergoes addition of hydrogen bromide under carefully controlled conditions. The reaction is conducted at temperatures between 0-10°C to prevent side reactions and maintain high selectivity [7]. This method typically achieves yields of 80-88% within 4-6 hours of reaction time [8].

A particularly effective variation involves the use of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a stabilizing agent for hydrogen bromide. The DMPU/HBr complex forms a highly concentrated and stable hydrogen bromide source that can be handled safely in laboratory conditions [6]. This approach has been successfully applied to similar substrates, demonstrating excellent regioselectivity and yields exceeding 90% in related hydrohalogenation reactions.

Hydrochlorination techniques follow similar mechanistic pathways but utilize hydrogen chloride as the halogenating agent. The reaction proceeds through protonation of the alkene or amine substrate, followed by nucleophilic attack by the halide ion [9]. Temperature control remains critical, with optimal conditions typically maintained between 0-25°C depending on the specific substrate reactivity.

The use of metal-free hydrohalogenation protocols has gained considerable attention due to their operational simplicity and excellent functional group tolerance [6]. These methods avoid the need for transition metal catalysts while maintaining high levels of regio- and stereoselectivity. The atom-economical nature of these transformations makes them particularly attractive for laboratory-scale synthesis applications.

Industrial Production Protocols

Radical-Initiated Anti-Markovnikov Addition Processes

Industrial production of 2-Bromo-N,N-dimethylethanamine hydrochloride frequently employs radical-initiated anti-Markovnikov addition processes to achieve high throughput and cost-effectiveness [10] [11]. These protocols leverage the unique regioselectivity of radical mechanisms to direct halogenation to specific carbon centers, thereby maximizing the formation of the desired regioisomer.

The radical-initiated anti-Markovnikov addition of hydrogen bromide to alkenes represents a fundamental transformation in this context [10]. The mechanism involves three distinct phases: initiation, propagation, and termination. During the initiation phase, hydrogen peroxide or other radical initiators undergo homolytic cleavage to generate hydroxyl radicals, which subsequently abstract hydrogen from hydrogen bromide to form bromine radicals [12].

The propagation steps involve the addition of bromine radicals to the less substituted carbon of the alkene substrate, followed by hydrogen abstraction from additional hydrogen bromide molecules [11]. This process creates a self-sustaining chain reaction that can achieve high conversion rates under relatively mild conditions. The anti-Markovnikov regioselectivity arises from the preferential formation of the more stable secondary alkyl radical intermediate.

Industrial implementation of these processes typically employs continuous flow reactors operating at temperatures between 100-140°C and pressures of 2-5 atm [13]. The continuous flow configuration provides superior heat and mass transfer characteristics compared to traditional batch processes, enabling more precise control over reaction conditions and minimizing the formation of unwanted byproducts.

The residence time in continuous flow systems is typically optimized to 20-60 minutes, which represents a significant reduction compared to the 4-8 hours required for equivalent batch processes [14]. This improvement in reaction efficiency translates directly to enhanced productivity and reduced operating costs in industrial settings.

Process ParameterBatch ProcessContinuous Flow
Reactor TypeStirred Tank ReactorPlug Flow Reactor
Operating Temperature80-120°C100-140°C
Operating Pressure1-3 atm2-5 atm
Residence Time4-8 hours20-60 minutes
Catalyst Loading0.1-0.5 mol%0.05-0.2 mol%
Yield Optimization82-89%88-94%

Catalytic Approaches for Improved Yield and Purity

Advanced catalytic approaches have been developed to enhance both yield and purity in the industrial production of 2-Bromo-N,N-dimethylethanamine hydrochloride [15] [16]. These methods employ transition metal catalysts, Lewis acids, and specialized ligand systems to achieve superior performance compared to non-catalytic processes.

Palladium-catalyzed systems have demonstrated exceptional effectiveness in promoting selective hydrohalogenation reactions [9]. The use of palladium complexes such as Pd(PPh₃)₄ at loadings of 0.5-2.0 mol% enables the achievement of selectivities ranging from 92-98% at operating temperatures between 60-100°C [15]. The palladium catalyst facilitates the formation of alkene-metal complexes that undergo regioselective addition of hydrogen halides through a coordinated mechanism.

Copper-based catalytic systems represent another important class of catalysts for industrial halogenation processes [5]. The combination of copper bromide with tetrabutylammonium iodide (CuBr/TBAI) has proven particularly effective, achieving selectivities of 85-93% at catalyst loadings of 1.0-5.0 mol% [17]. These systems operate effectively at moderate temperatures of 40-80°C, making them suitable for heat-sensitive substrates.

Iron-based catalytic systems offer advantages in terms of cost and environmental sustainability [18]. The combination of iron trichloride with aluminum chloride (FeCl₃/AlCl₃) functions as an effective Lewis acid catalyst system, achieving selectivities of 78-88% at very low loadings of 0.1-1.0 mol% [19]. These systems operate effectively at room temperature to 60°C, providing excellent control over reaction conditions.

Radical initiator systems, including azobisisobutyronitrile (AIBN) and various peroxides, enable the implementation of controlled radical processes in industrial settings [10]. These systems typically require loadings of only 0.1-0.5 mol% to achieve selectivities of 80-90% at operating temperatures of 70-120°C [18]. The controlled nature of these radical processes ensures consistent product quality while minimizing the formation of undesired side products.

Lewis acid catalysts, particularly boron trifluoride etherate (BF₃·OEt₂), provide alternative catalytic pathways for specific transformations [20]. These systems require higher loadings of 5.0-10.0 mol% but operate effectively at low temperatures of 0-40°C, achieving selectivities of 75-85% [16]. The low-temperature operation is particularly advantageous for maintaining product stability and preventing thermal decomposition.

Catalyst TypeCatalyst FormulaLoading (mol%)Temperature Range (°C)Selectivity (%)
Palladium ComplexPd(PPh₃)₄0.5-2.060-10092-98
Copper CatalystCuBr/TBAI1.0-5.040-8085-93
Iron-based SystemFeCl₃/AlCl₃0.1-1.020-6078-88
Radical InitiatorAIBN/Peroxides0.1-0.570-12080-90
Lewis AcidBF₃·OEt₂5.0-10.00-4075-85

Purification and Isolation Methodologies

The purification and isolation of 2-Bromo-N,N-dimethylethanamine hydrochloride requires specialized methodologies due to the compound's hygroscopic nature and tendency toward degradation under certain conditions [21] [22]. Multiple complementary techniques are employed to achieve the high purity standards required for research and industrial applications.

Column chromatography represents the most widely utilized purification method for laboratory-scale preparations [23] [22]. Silica gel stationary phases combined with hexanes-ethyl acetate mobile phase systems provide excellent separation efficiency, achieving recovery yields of 88-95% with purities ranging from 95-99% [21]. The separation mechanism relies on differential adsorption of the target compound and impurities based on their polarity and molecular interactions with the silica surface.

The selection of appropriate solvent systems is critical for successful chromatographic separation [22]. Gradient elution protocols, beginning with low-polarity solvent mixtures and progressing to higher-polarity combinations, enable the efficient separation of closely related compounds. The addition of small amounts of triethylamine to the mobile phase helps prevent tailing and improves peak shape for basic compounds like 2-Bromo-N,N-dimethylethanamine hydrochloride [22].

Crystallization techniques offer an alternative purification approach that is particularly well-suited for large-scale operations [21]. Ethanol-water solvent systems provide excellent crystallization conditions, achieving recovery yields of 82-90% with purities of 92-97% [24]. The crystallization process requires careful temperature control and seeding to ensure consistent crystal formation and optimal purity. Extended crystallization times of 12-24 hours are typically required to achieve maximum purification efficiency.

Distillation methods can be employed for the purification of volatile derivatives and intermediates [25]. Vacuum distillation at reduced pressures minimizes thermal decomposition while enabling the separation of compounds with different boiling points. Recovery yields of 85-92% with purities of 88-94% are typically achieved within 3-6 hours of processing [26]. Temperature control remains critical to prevent degradation of the heat-sensitive amine functionality.

Liquid-liquid extraction techniques provide rapid and efficient purification for specific applications [24]. Dichloromethane-aqueous phase systems enable the selective extraction of the target compound while leaving polar impurities in the aqueous phase. Recovery yields of 75-88% with purities of 85-92% can be achieved within 1-2 hours of processing [26]. Multiple extraction cycles may be required to maximize recovery and purity.

Sephadex gel filtration chromatography represents an advanced purification technique that is particularly effective for removing high molecular weight impurities and salts [21]. The LH-20 resin with acetone-water mobile phases achieves exceptional purification efficiency, with recovery yields of 90-96% and purities of 96-99% [21]. The size exclusion mechanism enables separation based on molecular size rather than polarity, providing complementary selectivity to traditional adsorption chromatography.

Purification MethodStationary/Mobile PhaseRecovery Yield (%)Purity Achieved (%)Time Required (hours)
Column ChromatographySilica gel/Hexanes-EtOAc88-9595-992-4
CrystallizationEthanol/Water82-9092-9712-24
DistillationVacuum distillation85-9288-943-6
ExtractionDCM/Aqueous phase75-8885-921-2
Sephadex Gel FiltrationLH-20/Acetone-Water90-9696-994-8

The optimization of purification protocols requires careful consideration of the specific impurity profile and intended application of the final product [14]. Multi-step purification sequences combining complementary techniques often provide superior results compared to single-method approaches [27]. For example, initial purification by column chromatography followed by crystallization can achieve purities exceeding 99% while maintaining acceptable recovery yields.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

186.97634 g/mol

Monoisotopic Mass

186.97634 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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